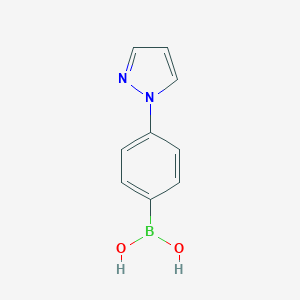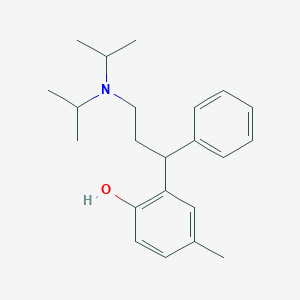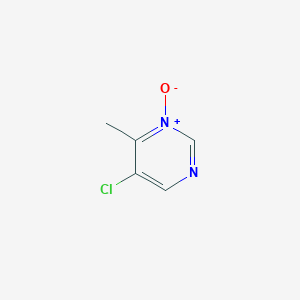
(1S,2R)-1-phenyl-2-(pyrrolidin-1-yl)propan-1-ol
Vue d'ensemble
Description
La dihydrouridine est un nucléoside modifié que l'on trouve dans les molécules d'ARN de transfert (ARNt) et d'ARN ribosomique (ARNr). Elle est formée par la réduction de la double liaison entre les cinquième et sixième atomes de carbone de l'uridine, ce qui donne un cycle pyrimidique entièrement saturé. Cette modification est courante dans les ARNt des bactéries, des eucaryotes et de certains archées, et elle joue un rôle crucial dans l'amélioration de la flexibilité conformationnelle des molécules d'ARN .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles : La dihydrouridine est synthétisée post-transcriptionnellement par la réduction enzymatique de l'uridine. L'enzyme responsable de cette modification est la dihydrouridine synthase, qui utilise le nicotinamide adénine dinucléotide phosphate (NADPH) comme cofacteur. La réaction implique la réduction de la double liaison 5,6 de l'uridine pour former la dihydrouridine .
Méthodes de production industrielle : la synthèse enzymatique utilisant la dihydrouridine synthase pourrait potentiellement être mise à l'échelle pour des applications industrielles si nécessaire .
Types de réactions :
Réduction : La principale réaction que subit la dihydrouridine est la réduction de l'uridine pour former la dihydrouridine.
Substitution : La dihydrouridine peut participer à des réactions de substitution, où des groupes fonctionnels sur le nucléoside sont remplacés par d'autres groupes.
Réactifs et conditions courantes :
Réduction : La réduction de l'uridine en dihydrouridine nécessite la dihydrouridine synthase et le NADPH comme cofacteur.
Substitution : Les réactions de substitution peuvent impliquer divers réactifs selon la modification souhaitée de la dihydrouridine.
Principaux produits formés :
- Le principal produit de la réaction de réduction est la dihydrouridine elle-même.
- Les réactions de substitution peuvent donner divers nucléosides modifiés selon les réactifs utilisés .
Applications De Recherche Scientifique
La dihydrouridine a plusieurs applications en recherche scientifique, notamment :
Chimie :
- Etudier la flexibilité conformationnelle des molécules d'ARN et les effets des modifications des nucléosides sur la structure de l'ARN .
Biologie :
- Enquêter sur le rôle de la dihydrouridine dans la fonction de l'ARNt et de l'ARNr, en particulier dans le contexte de la synthèse des protéines et de la stabilité de l'ARN .
Médecine :
- Explorer le potentiel de la dihydrouridine et de ses dérivés comme agents thérapeutiques, en particulier dans le contexte de la recherche sur le cancer .
Industrie :
- Applications potentielles en biotechnologie, telles que le développement de thérapies et de diagnostics à base d'ARN .
5. Mécanisme d'action
La dihydrouridine exerce ses effets en favorisant la conformation du sucre C2'-endo dans l'ARN, ce qui améliore la flexibilité conformationnelle de la molécule. Cette flexibilité est cruciale pour le bon repliement et la fonction de l'ARNt et de l'ARNr. La modification perturbe les interactions d'empilement de bases, conduisant à une structure d'ARN plus dynamique et plus flexible .
Composés similaires :
Pseudouridine : Contrairement à la dihydrouridine, la pseudouridine stabilise la structure de l'ARN en favorisant les interactions d'empilement de bases.
2'-O-Méthyluridine : Cette modification stabilise également la structure de l'ARN en améliorant l'empilement de bases.
5-Méthyldihydrouridine : Une forme modifiée supplémentaire de la dihydrouridine qui peut avoir des propriétés structurelles et fonctionnelles distinctes
Unicité : La dihydrouridine est unique en ce qu'elle améliore la flexibilité conformationnelle des molécules d'ARN. Alors que d'autres modifications comme la pseudouridine et la 2'-O-méthyluridine stabilisent la structure de l'ARN, la dihydrouridine favorise une conformation plus dynamique et plus flexible, ce qui est essentiel pour certaines fonctions de l'ARN .
Mécanisme D'action
Dihydrouridine exerts its effects by promoting the C2’-endo sugar conformation in RNA, which enhances the conformational flexibility of the molecule. This flexibility is crucial for the proper folding and function of tRNA and rRNA. The modification disrupts base stacking interactions, leading to a more dynamic and flexible RNA structure .
Comparaison Avec Des Composés Similaires
Pseudouridine: Unlike dihydrouridine, pseudouridine stabilizes the RNA structure by promoting base stacking interactions.
2’-O-Methyluridine: This modification also stabilizes the RNA structure by enhancing base stacking.
5-Methyldihydrouridine: A further modified form of dihydrouridine that may have distinct structural and functional properties
Uniqueness: Dihydrouridine is unique in its ability to enhance the conformational flexibility of RNA molecules. While other modifications like pseudouridine and 2’-O-methyluridine stabilize the RNA structure, dihydrouridine promotes a more dynamic and flexible conformation, which is essential for certain RNA functions .
Propriétés
IUPAC Name |
(1S,2R)-1-phenyl-2-pyrrolidin-1-ylpropan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c1-11(14-9-5-6-10-14)13(15)12-7-3-2-4-8-12/h2-4,7-8,11,13,15H,5-6,9-10H2,1H3/t11-,13-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZVHJGJBJLFWEX-DGCLKSJQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=CC=CC=C1)O)N2CCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@H](C1=CC=CC=C1)O)N2CCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
123620-80-4, 56571-91-6 | |
| Record name | 1-Phenyl-2-(pyrrolidin-1-yl)propan-1-ol, (1S,2R)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123620804 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (1S,2R)-1-Phenyl-2-(1-pyrrolidinyl)-1-propanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (1S,2R)-1-Phenyl-2-(1-pyrrolidinyl)propan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-PHENYL-2-(PYRROLIDIN-1-YL)PROPAN-1-OL, (1S,2R)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/79R77N139L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Methyl-4-[(4-trifluoromethyl)phenyl]-1-butene](/img/structure/B55031.png)

![2-(1H-Benzo[d]imidazol-5-yl)-2-oxoacetaldehyde](/img/structure/B55035.png)



![[bis(diethylamino)phosphoryl-methylamino]methanol](/img/structure/B55043.png)

![(3E)-3-(2-methyl-6H-benzo[c][1]benzothiepin-11-ylidene)propanoic acid](/img/structure/B55049.png)




